molecular formula C21H22N2O5 B1514007 Fmoc-N-Me-Gln-OH

Fmoc-N-Me-Gln-OH

Cat. No.: B1514007
M. Wt: 382.4 g/mol
InChI Key: RKLOXTAEGHPJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Gln-OH, also known as (S)-2-((9H-fluoren-9-yl)methoxy)carbonyl(methyl)amino)-5-amino-5-oxopentanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The Fmoc group (fluorenylmethyloxycarbonyl) is a widely used protecting group for the amino function in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Gln-OH typically involves the protection of the amino group of glutamine with the Fmoc group. This can be achieved by reacting glutamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of glutamine to form the Fmoc-protected derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Gln-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group from unwanted reactions during the synthesis process. The protected amino acid can then be coupled with other amino acids to form peptides. The Fmoc group is subsequently removed using a base, allowing the free amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group on the amino function, which can influence the reactivity and properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)

InChI Key

RKLOXTAEGHPJPW-UHFFFAOYSA-N

Canonical SMILES

CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

sequence

Q

Origin of Product

United States

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